4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline chemical structure and physical properties
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline chemical structure and physical properties
An In-depth Technical Guide to 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline: Structure, Properties, and Synthesis
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif found in a vast array of natural products, particularly isoquinoline alkaloids, and is a privileged core in medicinal chemistry.[1][2] Compounds bearing this heterocyclic system exhibit a wide spectrum of biological activities, targeting various infective pathogens and neurodegenerative disorders.[1][2] This guide provides a detailed technical overview of a specific derivative, 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline. While specific experimental data for this particular substituted THIQ is not extensively available in public literature, this document will construct a comprehensive profile by examining the core THIQ structure and extrapolating the influence of the trimethyl substitution based on established chemical principles and data from analogous compounds.
This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the chemical nature and potential of this molecule.
PART 1: The 1,2,3,4-Tetrahydroisoquinoline Core
The foundational structure of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline is the 1,2,3,4-tetrahydroisoquinoline molecule itself. Understanding the properties of this parent compound is essential for predicting the behavior of its derivatives.
Chemical Structure and Nomenclature
The core structure consists of a benzene ring fused to a saturated six-membered nitrogen-containing ring.[3]
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IUPAC Name: 1,2,3,4-tetrahydroisoquinoline[4]
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CAS Number: 91-21-4[4]
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Molecular Formula: C₉H₁₁N[4]
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Molecular Weight: 133.19 g/mol [4]
General Physical Properties of the Core
1,2,3,4-Tetrahydroisoquinoline is typically a colorless to pale yellow liquid or solid, its state being dependent on purity and ambient temperature.[5] It possesses a characteristic aromatic odor and exhibits solubility in organic solvents like ethanol and ether, with limited solubility in water.[5]
| Property | Value for 1,2,3,4-tetrahydroisoquinoline | Source |
| Boiling Point | 232-233 °C (lit.) | [6] |
| Melting Point | -30 °C (lit.) | [6] |
| Density | 1.064 g/mL at 25 °C (lit.) | [6] |
| Refractive Index | n20/D 1.568 (lit.) | [6] |
| Water Solubility | 20 g/L at 20°C | [6] |
PART 2: Profiling 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline
By introducing three methyl groups to the parent THIQ structure—two at the C4 position (a gem-dimethyl group) and one at the C7 position of the benzene ring—we can anticipate significant alterations to its physical and chemical properties.
Proposed Chemical Structure and Identifiers
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Proposed IUPAC Name: 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline
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Molecular Formula: C₁₂H₁₇N
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Molecular Weight: 175.27 g/mol
Caption: Proposed structure of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline.
Predicted Physical Properties
The addition of three non-polar methyl groups will increase the molecular weight and the non-polar surface area. This is expected to influence the compound's physical properties as follows:
| Property | Predicted Effect | Rationale |
| Boiling Point | Increase | The higher molecular weight leads to stronger van der Waals forces, requiring more energy to transition to the gas phase. For comparison, 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline has a boiling point of 248.1 °C. |
| Melting Point | Likely a solid at room temperature | The gem-dimethyl group at C4 may disrupt crystal packing compared to a planar molecule, but the overall increase in molecular weight and potential for intermolecular interactions suggests a higher melting point than the parent THIQ. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline has a melting point of 36-40 °C. |
| Solubility | Decreased water solubility, Increased non-polar solvent solubility | The addition of hydrophobic methyl groups will reduce its ability to hydrogen bond with water and increase its affinity for organic solvents. |
| logP (Octanol/Water Partition Coefficient) | Increase | The molecule becomes more lipophilic due to the added alkyl groups. |
PART 3: Spectroscopic Characterization Insights
While experimental spectra are not available, a predictive analysis of the key spectroscopic features can guide the identification and characterization of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline.
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¹H NMR:
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Aromatic Protons: The protons on the benzene ring will appear as distinct signals in the aromatic region (~6.5-7.5 ppm). The 7-methyl group will simplify the splitting pattern of the adjacent aromatic protons.
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Aliphatic Protons: The protons on the saturated heterocyclic ring will appear in the upfield region. The C1 and C3 methylene protons will likely show as singlets or complex multiplets. The gem-dimethyl group at C4 will present as a singlet integrating to 6 hydrogens. The N-H proton will be a broad singlet, its chemical shift dependent on solvent and concentration. The 7-methyl group protons will appear as a singlet in the aliphatic region.
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¹³C NMR:
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The spectrum will show 12 distinct carbon signals.
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The aromatic carbons will resonate in the ~120-145 ppm region.
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The aliphatic carbons of the heterocyclic ring and the methyl groups will appear in the upfield region (~20-60 ppm). The quaternary C4 carbon will be a key signal.
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Mass Spectrometry (Electron Ionization):
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The molecular ion peak (M⁺) would be expected at m/z = 175.
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Common fragmentation patterns for tetrahydroisoquinolines involve cleavage of the bonds adjacent to the nitrogen atom and within the heterocyclic ring. A significant fragment could arise from the loss of a methyl group (M-15), resulting in a peak at m/z = 160.
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PART 4: Synthetic Strategies
The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines is well-established, with the Pictet-Spengler reaction being a cornerstone methodology.[2][7] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.
A plausible synthetic route for 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline could be envisioned starting from a suitably substituted β-phenylethylamine.
Proposed Experimental Workflow: Modified Pictet-Spengler Synthesis
Caption: A plausible synthetic workflow for the target molecule.
Step-by-Step Protocol:
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Precursor Synthesis: The key starting material, 1-(2-amino-2-methylpropyl)-4-methylbenzene, would first need to be synthesized. This could be achieved through a multi-step process starting from p-xylene.
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Pictet-Spengler Cyclization: a. Dissolve the synthesized 1-(2-amino-2-methylpropyl)-4-methylbenzene and a slight excess of formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in a suitable solvent (e.g., toluene or dichloromethane). b. Add an acid catalyst, such as trifluoroacetic acid (TFA) or a Lewis acid. Superacid-catalyzed conditions have been shown to be effective for less activated systems.[7] c. The reaction mixture is typically stirred at room temperature or heated to reflux, with the progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Upon completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. e. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
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Purification: The crude product would then be purified using silica gel column chromatography to yield the pure 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline.
PART 5: Potential Applications and Research Directions
Given the broad biological activities of the THIQ scaffold, 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline represents an interesting candidate for biological screening.
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Neuropharmacology: Many THIQ derivatives exhibit activity as neuroprotective agents or interact with neurotransmitter systems. The antioxidant properties noted for some trimethyl-substituted tetrahydroquinolines suggest that this compound could be investigated for similar effects in models of neurodegenerative diseases like Parkinson's.[8]
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Antimicrobial/Anticancer Activity: The THIQ nucleus is present in several antitumor antibiotics.[2] The specific substitution pattern of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline may confer novel cytotoxic or antimicrobial properties.
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Structure-Activity Relationship (SAR) Studies: This molecule would be a valuable addition to SAR studies to probe the effect of C4-gem-dimethyl substitution on the biological activity of various THIQ-based pharmacophores.[1]
The synthesis and biological evaluation of this compound could provide valuable insights for the development of new therapeutic agents.
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